molecular formula C23H26N4O5 B2480576 N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 899786-55-1

N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No.: B2480576
CAS No.: 899786-55-1
M. Wt: 438.484
InChI Key: KZWPQGAEEZRXMJ-UHFFFAOYSA-N
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Description

N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a nitrobenzyl group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via nucleophilic substitution reactions using 3-nitrobenzyl bromide and a suitable nucleophile.

    Attachment of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline derivative.

    Substitution: The nitrobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The nitrobenzyl group can participate in redox reactions, while the quinazolinone core can interact with biological macromolecules, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzyl bromide: A simpler compound with a nitrobenzyl group, used in similar substitution reactions.

    1-Bromo-2-nitrobenzene: Another nitrobenzyl derivative with different reactivity due to the position of the nitro group.

Uniqueness

N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is unique due to its combination of a quinazolinone core and a nitrobenzyl group, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-butyl-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-2-3-13-24-21(28)12-7-14-25-22(29)19-10-4-5-11-20(19)26(23(25)30)16-17-8-6-9-18(15-17)27(31)32/h4-6,8-11,15H,2-3,7,12-14,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWPQGAEEZRXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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